Product packaging for 3,5-Bis(chloromethyl)isoxazole(Cat. No.:CAS No. 84987-94-0)

3,5-Bis(chloromethyl)isoxazole

Cat. No.: B3288013
CAS No.: 84987-94-0
M. Wt: 166 g/mol
InChI Key: MXNPAQBQMZPNCA-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)isoxazole (CAS 84987-94-0) is a versatile chemical intermediate belonging to the isoxazole family of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms . With the molecular formula C 5 H 5 Cl 2 NO and a molecular weight of 166.0053 g/mol , it features two reactive chloromethyl groups attached to the isoxazole core. This structure makes it a valuable scaffold in medicinal chemistry and drug discovery research. The isoxazole ring is a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of the chloromethyl groups allows for further functionalization, enabling researchers to develop more complex molecules and probe biological systems. As such, this compound serves as a key precursor in the synthesis of novel bioactive compounds and functional materials. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Cl2NO B3288013 3,5-Bis(chloromethyl)isoxazole CAS No. 84987-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO/c6-2-4-1-5(3-7)9-8-4/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNPAQBQMZPNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Applications of 3,5 Bis Chloromethyl Isoxazole As a Synthetic Building Block

Construction of Complex Molecular Architectures

The bifunctional nature of 3,5-bis(chloromethyl)isoxazole makes it an ideal building block for creating symmetrical and complex molecular designs, particularly macrocycles and oligomers that incorporate the isoxazole (B147169) moiety.

Research has shown that this compound can be effectively used to construct cyclophane structures, which are molecules containing one or more aromatic rings and aliphatic chains that form a bridge. These syntheses represent a clear pathway to bis-isoxazole and even poly-isoxazole scaffolds.

Specifically, dithiaphanes, which are cyclophanes containing sulfur atoms in the bridging chains, have been successfully prepared by condensing this compound with dithiols. researchgate.net For instance, the reaction with p-xylenedithiol and m-xylenedithiol under condensation conditions yields novel macrocycles where two isoxazole units are incorporated into a larger ring structure. researchgate.net

In the reaction with p-xylenedithiol, a notable side-product is a tetrameric cyclophane, 2,10,19,27-tetrathia(3,5)isoxazoloparacyclo(3,5)isoxazolo paracyclophane, which represents a poly-isoxazole architecture. researchgate.net This demonstrates the potential of this compound to form higher-order oligomeric structures in addition to dimeric ones. researchgate.net

Table 1: Synthesis of Isoxazole-Containing Cyclophanes

Reactants Product Yield
This compound + p-xylenedithiol 2,11-dithia3.3isoxazoloparacyclophane 52.5%
This compound + p-xylenedithiol Tetrathia-paracyclophane (tetramer) 2.8%

Data sourced from scientific research on cyclophane synthesis. researchgate.net

Detailed research findings specifically documenting the use of this compound for integration into carbohydrate chemistry and the synthesis of glycoconjugates are not available in the reviewed scientific literature.

The application of this compound as a direct building block in the design and synthesis of liquid crystals is not documented in the available scientific literature.

Design and Development of Pharmacologically Relevant Scaffolds

The isoxazole ring is a well-established pharmacophore found in numerous bioactive compounds. Using this compound as a starting scaffold allows for the introduction of various functionalities, potentially leading to new pharmacologically relevant molecules.

While the isoxazole core is central to many pharmaceuticals, specific examples of bioactive frameworks synthesized directly from this compound as a precursor were not identified in the reviewed literature.

The rigid structure of the isoxazole ring and the defined orientation of its substituents make it a candidate for applications in materials science. While its use in semiconductors and energetic materials is not specifically detailed, its role in forming chiral ligands has been noted. researchgate.net The synthesis of complex macrocycles from this compound serves as a basis for creating structurally sophisticated molecules, including the development of planar chiral bisphosphine ligands for asymmetric catalysis. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
p-xylenedithiol
m-xylenedithiol
2,11-dithia3.3isoxazoloparacyclophane
2,11-dithia3.3isoxazolometacyclophane

Advanced Spectroscopic and Computational Characterization Approaches for Isoxazole Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for the structural confirmation and analysis of 3,5-Bis(chloromethyl)isoxazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide key information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the isoxazole (B147169) ring carbons are characteristic of this heterocyclic system, while the carbon of the chloromethyl group will appear in a region indicative of a carbon atom bonded to an electronegative chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4 (isoxazole ring)~6.5-
-CH₂Cl (at C3)~4.8-
-CH₂Cl (at C5)~4.8-
C-3 (isoxazole ring)-~162
C-4 (isoxazole ring)-~105
C-5 (isoxazole ring)-~170
-CH₂Cl (at C3)-~35
-CH₂Cl (at C5)-~35

Note: These are predicted values based on general knowledge of isoxazole derivatives and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and confirm the bonding structure of this compound.

The FT-IR spectrum of isoxazole derivatives typically shows characteristic absorption bands for the C=N and C-O stretching vibrations within the isoxazole ring. For this compound, the C-Cl stretching vibration of the chloromethyl groups is a key diagnostic peak. rjpbcs.com

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying symmetric vibrations and bonds that are weakly active in the IR spectrum. The isoxazole ring vibrations and the C-Cl symmetric stretch would be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H stretch (isoxazole ring)3100-31503100-3150
C-H stretch (chloromethyl)2950-30002950-3000
C=N stretch (isoxazole ring)1600-16501600-1650
C=C stretch (isoxazole ring)1400-14501400-1450
C-O stretch (isoxazole ring)1200-12501200-1250
C-Cl stretch650-800650-800

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition. clockss.org The electron impact (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for isoxazoles involve cleavage of the heterocyclic ring. clockss.org For this compound, the loss of a chlorine atom or a chloromethyl radical are also expected fragmentation pathways.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable insights into the electronic and structural properties of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predict bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Determine the distribution of electron density, dipole moment, and molecular electrostatic potential.

Analyze frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transition properties.

These theoretical studies help in understanding the influence of the chloromethyl substituents on the electronic properties of the isoxazole ring. nih.gov

Computational modeling can be used to investigate the reaction mechanisms involving this compound. For instance, the synthesis of isoxazoles often proceeds through 1,3-dipolar cycloaddition reactions. researchgate.net Computational studies can model the transition states and intermediates of such reactions, providing a detailed understanding of the reaction pathway and regioselectivity. mdpi.com

By calculating the activation energies for different possible reaction pathways, computational modeling can predict the most likely mechanism for the formation and subsequent reactions of this compound. nih.govrsc.org This is particularly valuable for understanding and optimizing synthetic routes.

Conformation Analysis of Derived Polycyclic Systems

The incorporation of the 3,5-disubstituted isoxazole moiety into polycyclic frameworks, such as cyclophanes, cryptands, and other macrocycles, introduces unique structural constraints and electronic features that significantly influence their three-dimensional arrangements. The conformational analysis of these systems is crucial for understanding their host-guest chemistry, molecular recognition capabilities, and material properties. Advanced spectroscopic and computational methods are indispensable tools for elucidating the conformational dynamics and stable isomers of these complex architectures.

The synthesis of such polycyclic systems can be envisioned through cyclization reactions involving this compound as a key building block. For instance, condensation of this compound with appropriate bis-nucleophiles, such as bis-phenols or diamines, under high-dilution conditions can lead to the formation of isoxazole-containing cyclophanes.

Spectroscopic Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational behavior of isoxazole-derived polycyclic systems in solution. Variable-temperature (VT) NMR experiments can provide valuable information on the energy barriers associated with conformational exchange processes, such as ring inversion or rotation of the isoxazole unit.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of protons within the polycyclic structure are highly sensitive to their local magnetic environment. Protons located in the shielding or deshielding regions of the isoxazole ring or other aromatic components will exhibit characteristic upfield or downfield shifts, respectively. These shifts can provide insights into the proximity of different parts of the molecule and help to distinguish between different conformers.

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants can provide quantitative information about the geometry of the flexible bridging units in the polycyclic system.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, even if they are not directly bonded. The observation of NOE cross-peaks between specific protons provides strong evidence for a particular conformation.

For example, in a hypothetical isoxazolophane, the observation of NOE signals between protons on the isoxazole ring and protons on another aromatic ring within the macrocycle would indicate a folded or "syn" conformation where these rings are in close proximity.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. By determining the precise three-dimensional arrangement of atoms in a crystal, X-ray crystallography can reveal detailed structural parameters, including bond lengths, bond angles, and torsion angles. This information is invaluable for validating the conformations predicted by other methods and for understanding the packing forces in the solid state.

Computational Modeling

In conjunction with experimental techniques, computational modeling plays a vital role in the conformational analysis of complex polycyclic systems. Molecular mechanics and quantum mechanics calculations can be used to:

Predict Stable Conformations: Computational methods can explore the potential energy surface of a molecule to identify low-energy conformers.

Calculate Relative Energies: The relative energies of different conformers can be calculated to predict their populations at a given temperature.

Simulate Spectroscopic Data: Theoretical calculations can be used to predict NMR chemical shifts and coupling constants for different conformations, which can then be compared with experimental data to aid in the assignment of spectra.

The following table summarizes the key techniques and the type of information they provide for the conformational analysis of isoxazole-derived polycyclic systems:

TechniqueInformation Provided
NMR Spectroscopy Dynamic conformational information in solution, including the identification of different conformers, the determination of their relative populations, and the measurement of energy barriers for conformational exchange processes.
X-ray Crystallography Precise and unambiguous determination of the solid-state conformation, including detailed bond lengths, bond angles, and torsion angles.
Computational Modeling Prediction of stable conformers, calculation of their relative energies, and simulation of spectroscopic data to aid in the interpretation of experimental results.

The synergistic application of these advanced spectroscopic and computational approaches provides a comprehensive understanding of the conformational landscape of polycyclic systems derived from this compound, which is essential for the rational design of new functional molecules with tailored properties.

Future Research Trajectories and Methodological Advancements

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. Future research concerning 3,5-bis(chloromethyl)isoxazole will likely prioritize the development of environmentally benign synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas of investigation will include:

Catalytic Approaches: The development of novel catalytic systems, potentially employing earth-abundant metals or organocatalysts, could offer more efficient and selective routes to the isoxazole (B147169) core. Research into recyclable catalysts will also be crucial for improving the sustainability of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The adaptation of existing batch syntheses of this compound to flow chemistry setups could lead to higher yields and purity while minimizing reaction times and waste.

Alternative Solvents: The exploration of greener solvent alternatives, such as water, ionic liquids, or deep eutectic solvents, for the synthesis of isoxazoles is an active area of research. nih.govresearchgate.net These solvents can offer improved reaction rates and easier product isolation, contributing to a more sustainable process.

Mechanochemical Methods: Ball-milling and other mechanochemical techniques provide a solvent-free approach to chemical synthesis. nih.gov Investigating the feasibility of mechanochemical routes for the formation of this compound could significantly reduce the environmental impact of its production. nih.gov

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesResearch Focus
Novel Catalysis Higher efficiency, selectivity, and recyclability.Development of earth-abundant metal catalysts and organocatalysts.
Flow Chemistry Improved safety, scalability, and process control.Adaptation of batch processes to continuous flow systems.
Green Solvents Reduced environmental impact and potentially improved reaction kinetics.Investigation of water, ionic liquids, and deep eutectic solvents.
Mechanochemistry Solvent-free conditions and reduced waste.Exploration of ball-milling and other solid-state reaction techniques.

Development of Advanced Functionalization Strategies for Chloromethyl Groups

The two chloromethyl groups at the 3- and 5-positions of the isoxazole ring are key to the synthetic versatility of this compound. Future research will undoubtedly focus on developing more sophisticated and selective methods for the functionalization of these groups.

Anticipated advancements include:

Selective Monofunctionalization: Developing protocols for the selective reaction of only one of the two chloromethyl groups would open up avenues for the synthesis of unsymmetrically substituted 3,5-di-substituted isoxazoles. This could involve the use of protecting groups or carefully controlled reaction conditions.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to the chloromethyl positions could enable the introduction of a wide array of carbon and heteroatom substituents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. hilarispublisher.com Exploring its application for the functionalization of the chloromethyl groups could provide access to novel molecular architectures.

Late-Stage Functionalization: Developing methods for the precise modification of the chloromethyl groups in the later stages of a synthetic sequence would be highly valuable for the rapid generation of diverse compound libraries for biological screening.

Table 2 highlights potential advanced functionalization strategies.

Functionalization StrategyTarget TransformationPotential Benefits
Selective Monofunctionalization Conversion of one chloromethyl group while leaving the other intact.Access to unsymmetrical 3,5-disubstituted isoxazoles.
Cross-Coupling Reactions Formation of C-C and C-X bonds (X = N, O, S).Introduction of diverse and complex substituents.
Photoredox Catalysis Mild and efficient bond formation under visible light irradiation.Access to novel chemical space and functional group tolerance.
Late-Stage Functionalization Modification of complex molecules at a late synthetic stage.Rapid diversification of molecular scaffolds.

Mechanistic Insights into Complex Isoxazole-Forming Reactions

A deeper understanding of the reaction mechanisms underlying the formation of the isoxazole ring is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

Key research directions include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the role of catalysts. mdpi.com Such studies can help to rationalize experimental observations and predict the outcome of new reactions.

In Situ Spectroscopic Analysis: The use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates and provide real-time kinetic data. This information is invaluable for unraveling complex reaction mechanisms.

Isotope Labeling Studies: Isotope labeling experiments can be used to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Kinetics and Thermodynamic Studies: Detailed kinetic and thermodynamic studies can provide quantitative information about reaction rates, activation energies, and the relative stability of intermediates and products, all of which are essential for a comprehensive understanding of the reaction mechanism.

Expansion of Synthetic Utility in Emerging Chemical Disciplines

The unique structural and electronic properties of the isoxazole ring, combined with the reactive handles provided by the chloromethyl groups, make this compound a promising building block for a variety of emerging chemical disciplines.

Future applications are envisioned in:

Medicinal Chemistry: The isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govimpactfactor.orgnih.govsci-hub.ru The ability to readily functionalize this compound makes it an attractive starting point for the synthesis of novel drug candidates with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. impactfactor.orgnih.govnih.gov

Materials Science: The rigid, planar structure of the isoxazole ring suggests its potential use in the construction of novel organic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Chemical Biology: The development of isoxazole-based fluorescent probes and chemical tools derived from this compound could aid in the study of biological processes. The chloromethyl groups can be used to attach fluorophores, affinity tags, or other reporter groups.

Supramolecular Chemistry: The isoxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. This property could be exploited in the design of self-assembling systems and functional supramolecular architectures.

The potential applications in these emerging fields are summarized in Table 3.

Emerging DisciplinePotential Application of this compound Derivatives
Medicinal Chemistry Synthesis of novel anticancer, antibacterial, and antiviral agents.
Materials Science Development of organic semiconductors, liquid crystals, and polymers.
Chemical Biology Creation of fluorescent probes, and bioactive molecules for studying cellular processes.
Supramolecular Chemistry Construction of self-assembling materials and molecular sensors.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3,5-bis(chloromethyl)isoxazole derivatives, and how can experimental parameters be optimized?

  • Methodological Answer : The synthesis of isoxazole derivatives often involves Suzuki coupling or Sonogashira reactions. For example, 4-iodo intermediates can undergo Suzuki coupling with substituted arylvinyl boronic acids, yielding 4-(styryl/alkenyl)-isoxazoles with improved efficiency (56–98% yields). However, Sonogashira reactions may require optimization due to low yields (~30%) and side-product formation. Key parameters include catalyst selection (e.g., Pd-based), reaction temperature, and purification techniques (e.g., column chromatography) .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : Characterization involves elemental analysis (C, H, N content), NMR (¹H/¹⁹F), and IR spectroscopy. For instance, IR spectra can identify the N–O bond (1710 cm⁻¹) and confirm ring stability. NMR is critical for verifying substituent positions (e.g., singlet peaks for aromatic protons at δ7.2–7.8 ppm) . Mass spectrometry (exact mass data, e.g., 227.9527036) further validates molecular composition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positioning) influence the biological activity of this compound derivatives?

  • Methodological Answer : Studies show that electron-withdrawing groups (e.g., Cl, CF₃) at the 3,5-positions enhance antifungal and antioxidant activities. For example, Compound H (3,5-dichloro derivatives) demonstrated superior antifungal activity compared to unsubstituted analogs. Structure-activity relationship (SAR) analysis via molecular docking can predict binding affinity to biological targets (e.g., fungal enzymes) .

Q. What strategies mitigate the instability of this compound under thermal or photolytic conditions?

  • Methodological Answer : The weak N–O bond in isoxazoles makes them prone to ring-opening. Stability can be improved by:

  • Introducing bulky substituents (e.g., 4-methoxyphenyl) to sterically hinder bond cleavage.
  • Using protective groups (e.g., methoxy) during synthesis, followed by controlled deprotection (e.g., BBr₃-mediated demethylation) .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example, Sonogashira reactions may yield 30% under standard conditions but improve with microwave-assisted synthesis. Systematic replication studies and DOE (Design of Experiments) can identify critical variables. Conflicting biological data may stem from assay variations (e.g., fungal strain differences), necessitating standardized protocols .

Q. What are the mechanistic implications of electrophilic vs. nucleophilic substitution in modifying the isoxazole core?

  • Methodological Answer : Electrophilic substitution favors the 4-position (electron-rich due to adjacent O and N), while nucleophilic attack occurs at the 3,5-positions. For example, 4-iodo intermediates enable regioselective functionalization via cross-coupling. Deprotonation at the 3-position can trigger ring-opening, forming reactive intermediates for further derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(chloromethyl)isoxazole
Reactant of Route 2
3,5-Bis(chloromethyl)isoxazole

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